molecular formula C7H12O B7767749 trans-2-Heptenal CAS No. 29381-66-6

trans-2-Heptenal

Cat. No.: B7767749
CAS No.: 29381-66-6
M. Wt: 112.17 g/mol
InChI Key: NDFKTBCGKNOHPJ-AATRIKPKSA-N
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Description

trans-2-Heptenal: is an organic compound with the molecular formula C7H12O . It is an unsaturated aldehyde, specifically an alpha, beta-unsaturated aldehyde, characterized by a double bond between the second and third carbon atoms in the heptanal chain. This compound is known for its distinct odor and is commonly found in various natural sources, including essential oils and as a degradation product of fatty acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Heptenal can be synthesized through several methods, including the aldol condensation of butanal and acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of heptanal. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically conducted in a solvent like acetic acid, and the temperature is carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: trans-2-Heptenal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to heptanoic acid using strong oxidizing agents.

    Reduction: It can be reduced to 2-heptanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition Reactions: The double bond in this compound allows it to participate in addition reactions with hydrogen, halogens, and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Addition Reactions: Hydrogen gas with a palladium catalyst, halogens like bromine in an inert solvent.

Major Products Formed:

    Oxidation: Heptanoic acid.

    Reduction: 2-Heptanol.

    Addition Reactions: Various halogenated heptanals depending on the halogen used.

Scientific Research Applications

trans-2-Heptenal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other aldehydes and alcohols.

    Biology: It is studied for its role in the metabolism of fatty acids and its presence in biological systems.

    Medicine: Research has explored its potential antimicrobial properties and its effects on cellular processes.

    Industry: It is used in the flavor and fragrance industry due to its distinct odor, and in the production of various chemical intermediates.

Mechanism of Action

The mechanism of action of trans-2-Heptenal involves its interaction with cellular components. As an alpha, beta-unsaturated aldehyde, it can form adducts with nucleophiles such as thiols and amines in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

    2-Hexenal: Another alpha, beta-unsaturated aldehyde with a shorter carbon chain.

    2-Octenal: Similar structure but with a longer carbon chain.

    2-Nonenal: An unsaturated aldehyde with a nine-carbon chain.

Comparison: trans-2-Heptenal is unique due to its specific chain length, which influences its physical and chemical properties. Compared to 2-Hexenal, it has a higher boiling point and different odor characteristics. Compared to 2-Octenal and 2-Nonenal, it is less hydrophobic and has different reactivity patterns due to the position of the double bond and the length of the carbon chain.

Properties

IUPAC Name

(E)-hept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFKTBCGKNOHPJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062436, DTXSID30880832
Record name 2-Heptenal
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Record name trans-2-Heptenal
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless mobile liquid; Pungent green, somewhat fatty aroma
Record name trans-2-Heptenal
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

90.00 to 91.00 °C. @ 50.00 mm Hg
Record name (2E)-2-Heptenal
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Solubility

slightly, Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name (2E)-2-Heptenal
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Record name trans-2-Heptenal
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.857-0.863
Record name trans-2-Heptenal
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CAS No.

18829-55-5, 2463-63-0, 29381-66-6
Record name trans-2-Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name Heptenal
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Record name 2-Heptenal
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Record name trans-2-Heptenal
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Record name Hept-2-enal
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Record name (E)-hept-2-enal
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Record name 2-HEPTENAL, (2E)-
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Record name (2E)-2-Heptenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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